Anti-HSV-1 Plaque Inhibition: 1,000- to 10,000-Fold Lower Potency of CNVUdR Versus BVDU in Matched Assays
In a direct head-to-head comparison, (E)-5-(2-cyanovinyl)-2′-deoxyuridine (CNVUdR) was 10³–10⁴ times less potent than (E)-5-(2-bromovinyl)-2′-deoxyuridine (E-BrVUdR/BVDU) in inhibiting HSV-1 plaque formation in both human embryonic lung fibroblast (HELF) and African green monkey kidney (Vero) cell cultures [1]. In the rank order of activity against HSV-1 strain 77 in HELF cells, CNVUdR was the second-least potent among 15 tested nucleoside analogues, ahead only of the carboxyvinyl derivative (COOHVUdR) [1]. Against HSV-2 strain 42/78, CNVUdR and COOHVUdR were described as 'nearly inactive' [1].
| Evidence Dimension | Anti-HSV-1 plaque formation inhibitory potency |
|---|---|
| Target Compound Data | CNVUdR: only marginally active; approximately 10³–10⁴ times less potent than E-BrVUdR |
| Comparator Or Baseline | E-BrVUdR (BVDU): most potent inhibitor in the 5-(2-X-vinyl)-UdR series |
| Quantified Difference | 10³- to 10⁴-fold lower potency for CNVUdR versus E-BrVUdR |
| Conditions | Plaque inhibition assay; HSV-1 strain 77 in HELF and Vero cells; HSV-2 strain 42/78 in HELF cells |
Why This Matters
This large potency differential establishes CNVUdR as a validated low-activity comparator for SAR studies where a non-potent 5-substituted deoxyuridine control is required, and distinguishes it from halogenated vinyl analogs that dominate antiviral screening libraries.
- [1] Reefschläger J, Wutzler P, Thiel KD, Bärwolff D, Langen P, Sprossig M, Rosenthal HA. Antiherpes activity of some novel analogues of (E)-5-(2-bromovinyl)-2'-deoxyuridine (E-BrVUdR) in two different cell lines. Acta Virol. 1984;28(1):3-10. PMID: 6143491. View Source
